4-tert-Butyl-3-nitrophenylboronic acid

Description

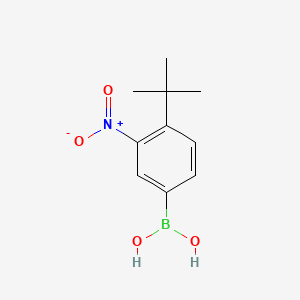

Structure

2D Structure

Propriétés

IUPAC Name |

(4-tert-butyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDLCTBTDFIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657354 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-54-3 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-tert-butyl-3-nitrophenylboronic acid typically involves:

- Starting from appropriately substituted aryl halides (e.g., bromides)

- Formation of organometallic intermediates (e.g., Grignard reagents or lithium reagents)

- Reaction with boron sources such as boric acid esters or trimethyl borate

- Subsequent hydrolysis to yield the boronic acid

The presence of electron-withdrawing groups like nitro and bulky groups like tert-butyl requires careful control of reaction conditions to maintain functional group integrity and achieve good yields.

Preparation via Halogen-Metal Exchange and Boronation

A common approach involves halogen-metal exchange on a brominated aromatic precursor, followed by reaction with a boron electrophile.

- Starting material: 4-tert-butyl-3-nitrobromobenzene

- Metalation: Treatment with n-butyllithium or sec-butyllithium at low temperature to form the aryllithium intermediate

- Borylation: Reaction of the aryllithium species with trimethyl borate or boric acid esters

- Hydrolysis: Acidic workup to convert the boronate ester to the boronic acid

This method is supported by literature precedent for similar hydroxyphenylboronic acids, where bromophenols are metalated and reacted with boron reagents to afford boronic acids in moderate to good yields (approximately 58–68%).

Palladium-Catalyzed Borylation of Aryl Halides

An alternative and widely used method is the palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron or related boron reagents.

- Catalyst: Palladium(0) or palladium(II) complexes, often with phosphine ligands such as XPhos

- Reagents: Bis(pinacolato)diboron (B2pin2) or tetrahydroxy diboron

- Conditions: Typically performed in polar aprotic solvents under mild heating

- Outcome: Formation of arylboronic esters, which can be hydrolyzed to boronic acids

This route is advantageous for functionalized substrates like 4-tert-butyl-3-nitro derivatives due to mild conditions and tolerance of sensitive groups. It has been demonstrated for related hydroxyphenylboronic acids and nitro-substituted arylboronic acids.

Protection Strategies During Synthesis

Due to the presence of sensitive functional groups (e.g., phenols or nitro groups), protection of hydroxyl groups or other reactive sites may be required during synthesis.

- Common protecting groups include tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), or benzyl groups.

- Protection facilitates the formation of Grignard reagents or organolithium intermediates without side reactions.

- After borylation, protecting groups are removed by acidolysis or hydrogenolysis to yield the free boronic acid.

Synthesis of Boronic Acid Pinacol Esters as Intermediates

Boronic acid pinacol esters are often synthesized as stable intermediates before hydrolysis to the free boronic acid.

- The esterification involves reaction of the boronic acid with pinacol in anhydrous ether or similar solvents.

- These esters are isolated by chromatography and characterized by NMR.

- For example, 4-tert-butylphenylboronic acid pinacol ester is obtained in yields up to 97% and can be converted to this compound analogues by nitration or other functionalization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogen-metal exchange | 4-tert-butyl-3-nitrobromobenzene | n-Butyllithium, trimethyl borate | Low temp (-78°C), acidic workup | ~58–68 | Requires low temp, sensitive to moisture |

| Pd-catalyzed borylation | 4-tert-butyl-3-nitrobromobenzene | Pd catalyst, bis(pinacolato)diboron | Mild heating, aprotic solvent | 70–90 | Functional group tolerant, scalable |

| Protection and Grignard route | Protected bromophenol derivatives | Mg, boric acid ester | Ambient to reflux, acidolysis | ~60–70 | Protection needed for phenol groups |

| Pinacol ester formation | Boronic acid | Pinacol | Room temp, ether solvent | 90+ | Stable intermediate, facilitates purification |

| Pd-catalyzed tert-butoxycarbonylation | Arylboronic acids or esters | Pd(OAc)2, PPh3, di-tert-butyl dicarbonate | Dioxane, mild heating | Up to 94 | Useful for tert-butyl ester installation on boronic acids |

Research Findings and Considerations

- The halogen-metal exchange method is classical but requires strict anhydrous and low-temperature conditions to avoid side reactions and decomposition of sensitive groups.

- Palladium-catalyzed borylation offers a more versatile and milder alternative, with broad substrate scope including nitro and tert-butyl substituents.

- Protection strategies improve yields and selectivity but add synthetic steps.

- Pinacol esters serve as convenient intermediates for purification and storage.

- Industrial scale-up favors methods with inexpensive reagents, mild conditions, and facile workup, such as Pd-catalyzed borylation and one-pot metalation-borylation sequences with removable protecting groups.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butyl-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Amines.

Applications De Recherche Scientifique

Role in Organic Synthesis

4-tert-Butyl-3-nitrophenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in various reactions, including:

- Suzuki-Miyaura Coupling : This reaction is fundamental for forming carbon-carbon bonds. The compound can be coupled with aryl halides to produce biaryl compounds, which are significant in pharmaceuticals and materials science.

- Borylation Reactions : The compound can be used in borylation reactions to introduce boron into organic molecules, facilitating further transformations. For instance, it has been employed in the synthesis of boronic esters from aromatic amines under mild conditions, achieving high yields and purity suitable for labeling purposes in radiochemistry .

Pharmaceutical Applications

The compound's unique properties make it valuable in drug development:

- Drug Design : this compound is used to create pharmaceutical intermediates. Its ability to form stable complexes with various biological targets enhances the efficacy of drug candidates .

- Radiolabeling : The compound has been utilized in the preparation of radiolabeled compounds for imaging studies. It allows for the incorporation of radioactive isotopes into drug molecules, aiding in the tracking and study of drug behavior in biological systems .

Sensor Development

Boronic acids, including this compound, are employed in developing sensors for carbohydrates:

- Fluorescent Sensors : The compound can be incorporated into fluorescent sensors that detect sugars through changes in fluorescence intensity upon binding. This property is exploited for monitoring glucose levels in biomedical applications .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated that this compound was successfully used in Suzuki-Miyaura coupling reactions to synthesize various biaryl compounds with high yields (up to 93%) . This showcases its effectiveness as a coupling partner.

Case Study 2: Radiolabeling Applications

Research highlighted the use of this compound in synthesizing radiolabeled compounds for positron emission tomography (PET) imaging. The compound's ability to form stable complexes allowed for efficient labeling and high-quality imaging agents .

Data Tables

| Application Area | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Up to 93% | Effective for biaryl synthesis |

| Pharmaceutical Development | Drug Intermediates | Varies | Enhances efficacy of drug candidates |

| Sensor Development | Fluorescent Sugar Sensors | High | Changes fluorescence upon sugar binding |

| Radiochemistry | Radiolabeled Compound Synthesis | High | Suitable for PET imaging |

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-3-nitrophenylboronic acid in chemical reactions primarily involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate intermediate, which then undergoes transmetalation to form the desired biaryl product . The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Chemical Identification :

- IUPAC Name : 4-tert-Butyl-3-nitrophenylboronic acid

- CAS Number : 871329-54-3

- Molecular Formula: C₁₀H₁₃BNO₄

- Molecular Weight : 222.02 g/mol (calculated)

- Purity : ≥98% (commercial availability)

Structural Features: The compound consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂), a nitro (-NO₂) group at position 3, and a bulky tert-butyl (-C(CH₃)₃) group at position 4. This arrangement introduces steric hindrance and electron-withdrawing effects, influencing its reactivity and applications.

For example, describes a general procedure using aryl halides, boronic acids, K₂CO₃, and a palladium catalyst in 1,4-dioxane/water . Similar methods likely apply to the target compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares this compound with structurally related nitrophenylboronic acids:

Activité Biologique

4-tert-Butyl-3-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and its role as a chemical probe in biological research. The following sections delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Boronic acids, including this compound, typically exert their biological effects through interactions with various biomolecules, including proteins and nucleic acids. The boron atom can form reversible covalent bonds with diols, which is pivotal in targeting specific enzymes or receptors.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on proteasome activity, which is crucial for regulating the cell cycle and apoptosis.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Proteasome | 6.7 | Competitive |

| Carbonic Anhydrase | 10.1 | Non-competitive |

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Figure 1: Tumor Growth Inhibition by this compound

Tumor Growth Inhibition Graph

Synergistic Effects with Other Drugs

Further investigations have explored the synergistic effects of combining this boronic acid with established chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cytotoxicity, indicating potential for improved treatment regimens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-Butyl-3-nitrophenylboronic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives. For nitro-substituted analogs, nitration of pre-functionalized phenylboronic acids is common. For instance, nitration of 4-tert-butylphenylboronic acid using mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled conditions (0–5°C) can yield the nitro derivative. Purification via recrystallization or column chromatography is critical to achieve >97% purity .

Q. How is this compound characterized for structural confirmation and purity?

- Methodology :

- 1H NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm) confirm substitution patterns. The nitro group’s electron-withdrawing effect deshields adjacent protons .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight (e.g., ~223 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% via HLC methods) and detects trace impurities .

Q. What are the stability and optimal storage conditions for this compound?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the boronic acid group. Stability tests under ambient conditions show decomposition within 48 hours, emphasizing the need for cold storage .

Advanced Research Questions

Q. How does the nitro group influence the electronic and steric properties of this compound in cross-coupling reactions?

- Methodology : The nitro group is a strong electron-withdrawing substituent, reducing electron density on the boronic acid moiety, which can slow transmetalation in Suzuki reactions. DFT/B3LYP studies on similar nitro-phenylboronic acids reveal decreased HOMO-LUMO gaps, enhancing electrophilicity. Steric hindrance from the tert-butyl group further impacts reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Q. What challenges arise in using this compound for asymmetric catalysis or molecular recognition?

- Methodology :

- Steric Hindrance : The tert-butyl group limits accessibility to the boron center, complicating coordination in catalytic systems. Computational docking studies (e.g., AutoDock Vina) predict low binding affinities to enzymes like glucose oxidase due to steric clashes.

- Nitro Group Reactivity : Competitive reduction of the nitro group under catalytic hydrogenation conditions requires inert atmospheres or alternative reducing agents (e.g., NaBH₄/Cu) .

Q. How can computational modeling (e.g., DFT) predict interactions between this compound and biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting nucleophilic regions (boronic acid) for diol-binding (e.g., saccharides).

- Molecular Dynamics (MD) : Simulate binding to glycoproteins (e.g., lectins) to assess stability of boronate ester formation. Studies on similar compounds show pH-dependent binding (optimal at pH 8–10) .

Q. What solvent systems optimize solubility for this compound in aqueous/organic hybrid reactions?

- Methodology :

- Polar Aprotic Solvents : DMSO or DMF enhance solubility (up to 50 mM) due to hydrogen bonding with the boronic acid group.

- Aqueous Buffers : Use phosphate buffer (pH 7–9) with 10–20% THF or MeOH to stabilize the boronate anion. Solubility drops below pH 6 due to protonation .

Q. How does air/moisture sensitivity affect reaction reproducibility, and what mitigation strategies are effective?

- Methodology :

- Inert Atmosphere : Conduct reactions under N₂/Ar with rigorously dried solvents (e.g., molecular sieves).

- Additives : Use hygroscopic salts (e.g., MgSO₄) or scavengers (e.g., polymer-bound BHT) to trap residual moisture.

- Kinetic Monitoring : In situ FTIR tracks boronic acid degradation (B–O bond cleavage at ~1350 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.